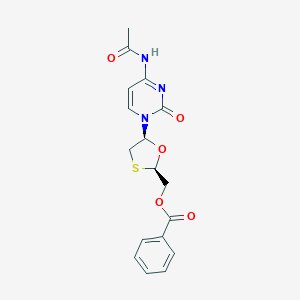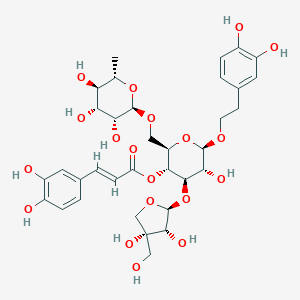![molecular formula C26H33Cl4N3Pt B144082 [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride CAS No. 129424-01-7](/img/structure/B144082.png)
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Methyl Green-Platinum Complex is a coordination compound that combines the dye methyl green with a platinum metal center. This complex is of significant interest due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The platinum center in the complex can exhibit various oxidation states, which contributes to its versatility in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the Methyl Green-Platinum Complex typically involves the reaction of methyl green with a platinum precursor. One common method is to react methyl green with platinum(II) chloride in an aqueous solution under controlled pH and temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of the Methyl Green-Platinum Complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The Methyl Green-Platinum Complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, which can alter the electronic properties of the complex.
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction can yield lower oxidation state complexes with different coordination environments.
Wissenschaftliche Forschungsanwendungen
The Methyl Green-Platinum Complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The complex is studied for its potential as a DNA-binding agent, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum complexes.
Industry: The complex is explored for its use in the development of sensors and electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of the Methyl Green-Platinum Complex involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, and is the basis for its potential use in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity.
Uniqueness: The Methyl Green-Platinum Complex is unique due to its combination of a dye and a platinum center, which imparts both optical and electronic properties. This dual functionality makes it a versatile compound for applications in imaging, sensing, and therapy.
Eigenschaften
CAS-Nummer |
129424-01-7 |
|---|---|
Molekularformel |
C26H33Cl4N3Pt |
Molekulargewicht |
724.4 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C26H33N3.4ClH.Pt/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;;;;/h8-19H,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI-Schlüssel |
KVBBITKZQPBKAU-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
methyl green-platinum complex platinum methyl green complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


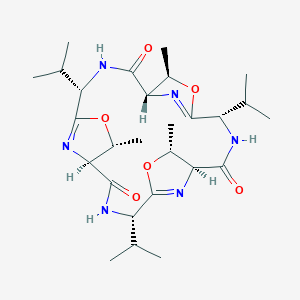
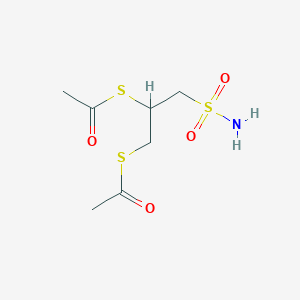
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)
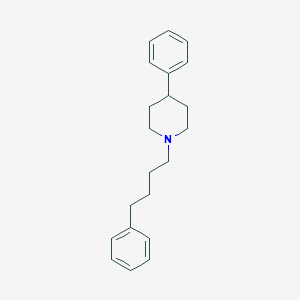
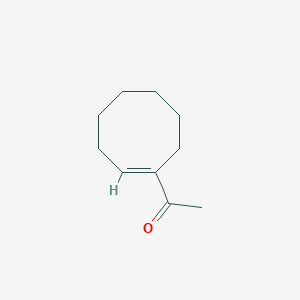
![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
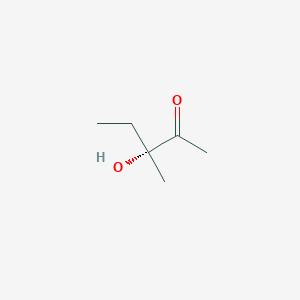

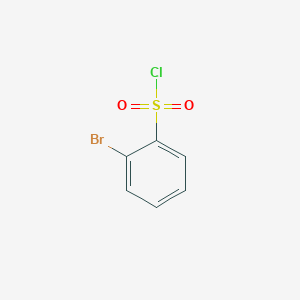
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
